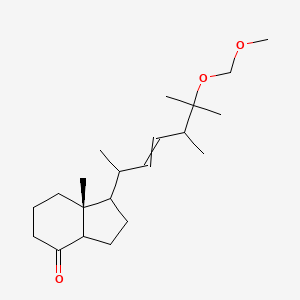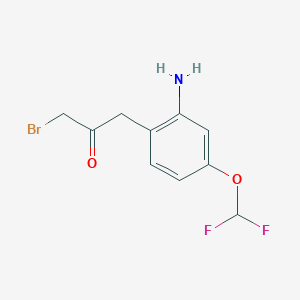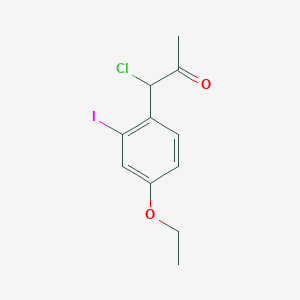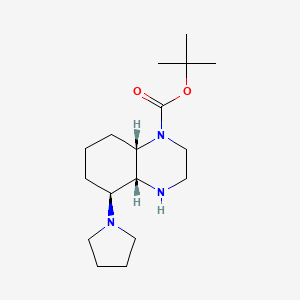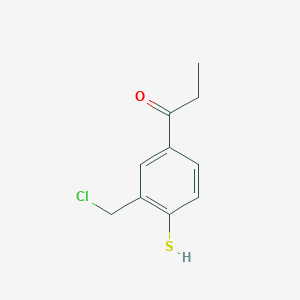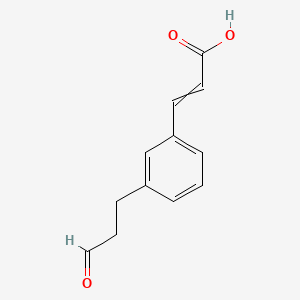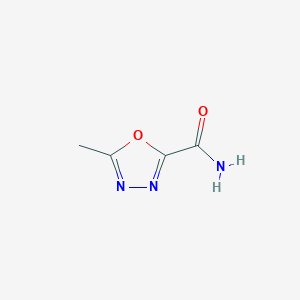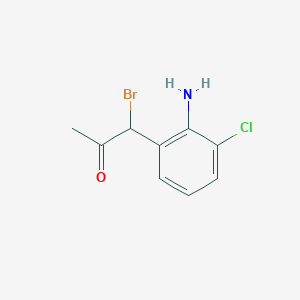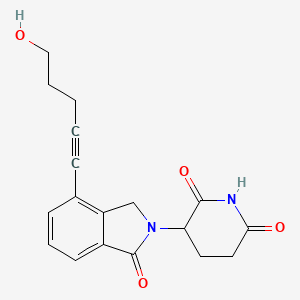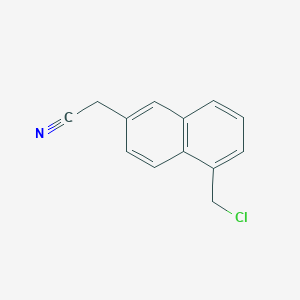![molecular formula C11H13N3O4 B14057681 Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate CAS No. 869951-81-5](/img/structure/B14057681.png)
Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester is a complex organic compound It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydrazinylidene and aminocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, ethyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, propyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, butyl ester
Uniqueness
The uniqueness of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester lies in its specific substitution pattern and the presence of the hydrazinylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl ester group also influences its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
869951-81-5 |
|---|---|
Molekularformel |
C11H13N3O4 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
methyl 2-[4-[(carbamoylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C11H13N3O4/c1-17-10(15)7-18-9-4-2-8(3-5-9)6-13-14-11(12)16/h2-6H,7H2,1H3,(H3,12,14,16) |
InChI-Schlüssel |
YUYSKQPCIZRQGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


